2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one 2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 84604-47-7
VCID: VC17012379
InChI: InChI=1S/C13H22O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h6,9,11H,7-8H2,1-5H3
SMILES:
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol

2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one

CAS No.: 84604-47-7

Cat. No.: VC17012379

Molecular Formula: C13H22O

Molecular Weight: 194.31 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one - 84604-47-7

Specification

CAS No. 84604-47-7
Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
IUPAC Name 2-methyl-1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one
Standard InChI InChI=1S/C13H22O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h6,9,11H,7-8H2,1-5H3
Standard InChI Key WIAFBAKTXDPMOT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(CC(C1)(C)C)C(=O)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one features a bicyclic structure comprising a cyclohexenone ring substituted with three methyl groups at positions 3, 5, and 5, along with a 2-methylpropan-1-one side chain. The IUPAC name, 2-methyl-1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one, reflects its substitution pattern. Key identifiers include:

PropertyValue
CAS No.84604-47-7
Molecular FormulaC13H22O\text{C}_{13}\text{H}_{22}\text{O}
Molecular Weight194.31 g/mol
InChI KeyWIAFBAKTXDPMOT-UHFFFAOYSA-N
Canonical SMILESCC1=CC(CC(C1)(C)C)C(=O)C(C)C

The compound’s stereochemistry is defined by the cyclohexenone ring’s double bond at position 2, which imposes rigidity and influences its reactivity .

Comparative Analysis with Structural Analogs

A closely related analog, 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one (CAS 84604-63-7), lacks the 2-methyl group on the propanone side chain. This structural difference reduces its molecular weight to 180.29 g/mol (C12H20O\text{C}_{12}\text{H}_{20}\text{O}) and alters physicochemical properties such as boiling point and solubility . Computational studies suggest that the additional methyl group in the target compound enhances steric hindrance, potentially affecting its interaction with biological targets or catalysts .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one likely involves Friedel-Crafts acylation, a method commonly used for introducing ketone groups into aromatic or cyclic systems. A proposed pathway includes:

  • Cyclohexenone precursor preparation: 3,5,5-Trimethyl-2-cyclohexen-1-one is synthesized via aldol condensation of mesityl oxide with acetone.

  • Acylation: The cyclohexenone reacts with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to introduce the propan-1-one group.

Yield optimization remains undocumented, but analogous reactions for similar compounds report efficiencies of 60–75% under controlled conditions .

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